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Compound of Interest

Compound Name: Phoslactomycin A

Cat. No.: B15560325 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the synthetic strategies developed for

Phoslactomycin A, a potent and selective inhibitor of protein phosphatase 2A (PP2A) with

significant antitumor and antifungal activities. The complex stereochemical nature of

Phoslactomycin A has made it a challenging target for total synthesis, leading to the

development of several innovative and convergent strategies.

Overview of Phoslactomycin A and Synthetic
Challenges
Phoslactomycin A is a member of a family of natural products isolated from Streptomyces

nigrescens.[1] Its structure features an α,β-unsaturated δ-lactone, a phosphate ester, a

conjugated (Z,Z)-diene, and a substituted cyclohexane ring, presenting numerous synthetic

hurdles including the control of multiple stereocenters.[2][3] The development of a robust

synthetic route is crucial for producing analogs for structure-activity relationship (SAR) studies

and further drug development.

Featured Convergent Total Synthesis Strategy: The
Koert Synthesis
The first total synthesis of Phoslactomycin A was reported by Koert and coworkers,

employing a convergent approach that has been influential in the field.[1][4] The strategy is
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centered around the late-stage coupling of two complex fragments, a C1–C13 alkenyl iodide

and a C14–C21 alkenyl stannane, minimizing the linear step count and allowing for modular

analog synthesis.

Retrosynthetic Analysis
The retrosynthetic strategy for Phoslactomycin A, as conceptualized by Koert's group, is

outlined below. The key disconnection is the C13-C14 bond, formed via a copper-mediated

cross-coupling reaction.

Phoslactomycin AC1-C13 Alkenyl Iodide + C14-C21 Alkenyl Stannane
CuTC Coupling

C1-C13 Fragment

C14-C21 Fragment

Evans Aldol Reaction (C4, C5)

Asymmetric Dihydroxylation (C8, C9)

Asymmetric 1,4-Addition (C16)

Click to download full resolution via product page

Caption: Retrosynthetic analysis of Phoslactomycin A via a convergent approach.

Key Strategic Reactions and Stereocontrol
The synthesis strategically addresses the creation of key stereocenters:

C4, C5 Stereocenters: An Evans-Aldol reaction was employed to establish the syn

relationship between the C4 and C5 stereocenters with high diastereoselectivity.

C8, C9 Stereocenters: A Sharpless asymmetric dihydroxylation of a trisubstituted alkene was

utilized to install the diol at C8 and C9.

C16 Stereocenter: The stereochemistry of the cyclohexane fragment was set using a

rhodium-catalyzed asymmetric 1,4-addition.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b15560325?utm_src=pdf-body
https://www.benchchem.com/product/b15560325?utm_src=pdf-body-img
https://www.benchchem.com/product/b15560325?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15560325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of Analogs: The Hatakeyama Approach to
Phoslactomycin B
The synthesis of Phoslactomycin B, a close analog, by Hatakeyama and coworkers, highlights

a different convergent strategy and showcases the flexibility required for analog production.

This approach utilizes key reactions such as asymmetric pentenylation, Suzuki-Miyaura

coupling, and ring-closing metathesis.

Synthetic Workflow
The forward synthesis for Phoslactomycin B demonstrates a highly controlled sequence of

reactions to build the complex molecule.

1,3-Propanediol Asymmetric Pentenylation Suzuki-Miyaura Coupling Ring-Closing Metathesis Asymmetric Dihydroxylation Stille Coupling Phoslactomycin B

Click to download full resolution via product page

Caption: Key transformations in the total synthesis of Phoslactomycin B.

Quantitative Data Summary
The efficiency of a total synthesis is measured by factors such as overall yield, step count, and

stereoselectivity of key reactions. The following table summarizes these metrics for the

featured syntheses.
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Detailed Experimental Protocols
Detailed and reproducible protocols are essential for the application of these synthetic

strategies. Below are representative protocols for key reactions.

Protocol 1: Evans-Aldol Reaction for C4,C5 Stereocenter
Formation (Koert Synthesis)
This protocol describes the diastereoselective aldol reaction to form the C4-C5 bond.

Materials:

Aldehyde precursor (1.0 equiv)

(R)-4-benzyl-3-((S)-2-((tert-butyldimethylsilyl)oxy)propanoyl)oxazolidin-2-one (1.2 equiv)

Titanium(IV) chloride (TiCl4, 1.1 equiv)
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Sparteine (1.2 equiv)

Dichloromethane (DCM), anhydrous

Procedure:

Dissolve the oxazolidinone in anhydrous DCM and cool the solution to -78 °C under an

argon atmosphere.

Add TiCl4 dropwise and stir the mixture for 30 minutes.

Add sparteine and continue stirring for another 30 minutes.

Add a solution of the aldehyde precursor in DCM dropwise over 15 minutes.

Stir the reaction mixture at -78 °C for 4 hours.

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

Allow the mixture to warm to room temperature and extract with DCM.

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in

vacuo.

Purify the crude product by flash column chromatography on silica gel to yield the aldol

adduct.

Expected Outcome: The desired aldol product is obtained with a diastereomeric ratio of

approximately 95:5.

Protocol 2: Sharpless Asymmetric Dihydroxylation for
C8,C9 Diol Formation (Koert Synthesis)
This protocol details the formation of the C8-C9 diol with high stereocontrol.

Materials:

Trisubstituted alkene precursor (1.0 equiv)
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(DHQD)2PYR (0.02 equiv)

Potassium osmate(VI) dihydrate (K2OsO4·2H2O, 0.01 equiv)

Potassium ferricyanide(III) (K3[Fe(CN)6], 3.0 equiv)

Potassium carbonate (K2CO3, 3.0 equiv)

Methanesulfonamide (MeSO2NH2, 1.0 equiv)

tert-Butanol and water (1:1 mixture)

Procedure:

In a round-bottom flask, prepare a mixture of tert-butanol and water (1:1).

Add K3[Fe(CN)6], K2CO3, and MeSO2NH2 and stir until dissolved.

Add the (DHQD)2PYR ligand and K2OsO4·2H2O.

Cool the mixture to 0 °C and add the alkene precursor.

Stir the reaction vigorously at 0 °C until the reaction is complete (monitored by TLC).

Quench the reaction by adding solid sodium sulfite and stir for 1 hour.

Extract the mixture with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate.

Purify the crude diol by flash column chromatography.

Expected Outcome: The desired diol is obtained with a diastereomeric ratio of 9:1.

Conclusion and Future Directions
The total syntheses of Phoslactomycin A and its analogs have not only provided access to

these biologically important molecules but have also spurred the development of new synthetic
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methodologies. The convergent strategies discussed here offer a robust platform for the

creation of a library of analogs, which will be instrumental in elucidating the precise mechanism

of PP2A inhibition and in the development of new therapeutic agents. Future work will likely

focus on improving the efficiency of these routes and exploring the synthesis of even more

complex and diverse analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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